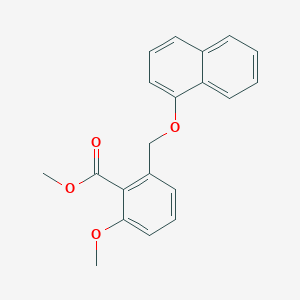

2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid methyl ester

Description

2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid methyl ester (CAS: 1171923-66-2) is a benzoic acid derivative characterized by a methoxy group at the 2-position and a naphthalen-1-yloxymethyl substituent at the 6-position of the aromatic ring, esterified as a methyl ester. This compound is synthesized via multi-step organic reactions, including esterification and substitution processes, with purity exceeding 95% .

Properties

IUPAC Name |

methyl 2-methoxy-6-(naphthalen-1-yloxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-22-18-12-6-9-15(19(18)20(21)23-2)13-24-17-11-5-8-14-7-3-4-10-16(14)17/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJIHVYUYUJZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)COC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid methyl ester typically involves the esterification of 2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Esterification and Hydrolysis

The compound can undergo esterification and hydrolysis reactions, which are fundamental processes in organic chemistry. Esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water, typically catalyzed by strong acids like sulfuric acid or hydrogen chloride . Conversely, hydrolysis is the reverse reaction, where an ester reacts with water to yield the corresponding carboxylic acid and alcohol.

Esterification Reaction:

Hydrolysis Reaction:

Mechanism of Esterification

Recent studies suggest that the esterification mechanism involves the formation of an acylium ion as an active intermediate. This process is facilitated by protonation of the hydroxyl group of the carboxylic acid, leading to a trimolecular reaction with two alcohol molecules .

Mechanism Steps:

-

Protonation: The hydroxyl group of the carboxylic acid is protonated.

-

Acylium Ion Formation: The protonated carboxylic acid forms an acylium ion.

-

Trimolecular Reaction: The acylium ion reacts with two alcohol molecules to form the ester and water.

Other Reactions

2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid methyl ester may also participate in other reactions typical for esters, such as transesterification and condensation reactions. Transesterification involves exchanging one ester group for another, while condensation reactions can lead to the formation of more complex molecules.

Biological Implications

Preliminary studies suggest that compounds with similar structures may interact with biological systems, although specific interactions and mechanisms of action require further research. The presence of methoxy and naphthalene functionalities may enhance potential biological activity compared to simpler analogs.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Methoxybenzoic Acid | Methoxy group on benzoic acid | Simpler structure, less sterically hindered |

| Methyl Salicylate | Ester of salicylic acid | Known for analgesic properties |

| Naphthalene Derivatives | Aromatic compounds with naphthalene rings | Varied biological activities depending on substituents |

| This compound | Methoxy and naphthalen-1-yloxymethyl groups | Enhanced reactivity and potential biological activity |

Scientific Research Applications

2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The methoxy and naphthalene groups can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

Electronic Effects : The thiophene substituent (electron-rich) may enhance reactivity in electrophilic substitutions, whereas the dimethoxyphenyl group introduces electron-donating effects, stabilizing positive charges .

Stereochemical Complexity : The phenyl-hexenyl analog’s aliphatic chain introduces conformational flexibility, which could influence binding kinetics in biological systems .

Biological Activity

2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid methyl ester, a derivative of benzoic acid, is gaining attention for its potential biological activities. This compound features a methoxy group, a naphthalen-1-yloxymethyl moiety, and a methyl ester functional group, which contribute to its chemical properties and biological interactions.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- A methoxy group at the 2-position,

- A naphthalen-1-yloxymethyl group at the 6-position,

- A methyl ester at the carboxylic acid site.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

- Antioxidant Activity : The compound exhibits significant radical scavenging properties, which are crucial for mitigating oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary bioassays suggest that the compound may possess antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity through the modulation of pro-inflammatory cytokines.

Antioxidant Activity

A study conducted on similar methoxybenzoic acid derivatives demonstrated that compounds with methoxy groups can enhance antioxidant activity. The radical scavenging activity was evaluated using the DPPH assay, revealing that the presence of methoxy groups significantly increases the compound's ability to neutralize free radicals .

Antimicrobial Properties

In vitro studies have shown that this compound exhibits varying degrees of antimicrobial activity. For instance, it was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was investigated through assays measuring the inhibition of cyclooxygenase (COX) enzymes. Results indicated that it could effectively reduce COX activity, suggesting a mechanism for its anti-inflammatory effects .

Case Studies

The biological activities of this compound can be attributed to its structural features:

- The methoxy group enhances electron donation, increasing antioxidant capacity.

- The naphthalenyl moiety may facilitate interactions with cellular membranes or proteins, enhancing antimicrobial activity.

- The ester functionality allows for potential hydrolysis in biological systems, releasing active metabolites that contribute to its effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid methyl ester?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Esterification : React 2-methoxy-6-hydroxymethylbenzoic acid with methanol under acidic catalysis (e.g., concentrated HCl) to form the methyl ester .

Ether Formation : Couple the ester intermediate with 1-naphthol using a coupling agent (e.g., DCC/DMAP) or alkylation with naphthalen-1-yl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Use solid-phase extraction (SPE) with HLB cartridges (60 mg, 3 cc) conditioned with methanol, followed by elution with methanol:water (9:1) to isolate the product .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Spectroscopy :

- NMR : Confirm the methoxy group (δ ~3.8–4.0 ppm for OCH₃) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR). The naphthalene protons appear as aromatic multiplet signals (δ 7.2–8.5 ppm) .

- IR : Ester C=O stretch (~1720 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

- Chromatography :

- HPLC : Use a C18 column with methanol:water (70:30) and 0.1% formic acid. Retention times for similar benzoic acid esters range from 1.00–1.47 min .

- LC-MS : Monitor [M+H]⁺ ions (expected m/z ~350–360) for quantification .

Q. What strategies are employed to assess purity and identify by-products?

- Methodological Answer :

- SPE Cleanup : HLB cartridges reduce matrix interference in wastewater or biological samples .

- Internal Standards : Use deuterated analogs (e.g., BP-3-d5, triclosan-d3) to correct recovery rates during extraction .

- By-Product Identification : Compare retention times and fragmentation patterns (LC-MS/MS) against known impurities like 6-methoxy-2-naphthylacetic acid or demethylnaproxen .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like 6-methoxy-2-naphthylacetic acid?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 60°C to prevent decarboxylation of the benzoic acid intermediate .

- Catalyst Screening : Test alternative catalysts (e.g., NaH vs. K₂CO₃) for ether coupling efficiency. NaH may reduce side reactions in non-polar solvents like THF .

- Reaction Monitoring : Use in-situ FTIR or UPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Short-Term Stability : Store at 4°C in amber vials to prevent photodegradation. Aqueous solutions (pH 7–9) show <5% degradation over 72 hours .

- Long-Term Stability : Freeze at −18°C in inert atmospheres (N₂). Solid-state degradation is negligible over 6 months, but hydrolysis occurs in methanol:water (>50% water) within 30 days .

- Decomposition Products : Monitor for 2-methoxybenzoic acid (hydrolysis) and 1-naphthol (ether cleavage) via LC-MS .

Q. How can contradictions in spectral data (e.g., conflicting melting points or NMR shifts) be resolved?

- Methodological Answer :

- Cross-Validation : Use orthogonal techniques:

- DSC/TGA : Determine exact melting points (expected range: 270–290°C for related naphthoic acid esters) to confirm crystallinity .

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹³C couplings .

- Reference Standards : Compare against certified materials (e.g., naproxen impurities) for retention time alignment and fragmentation pattern matching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.